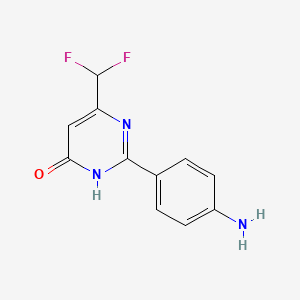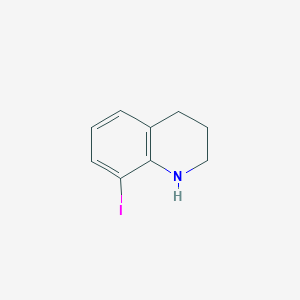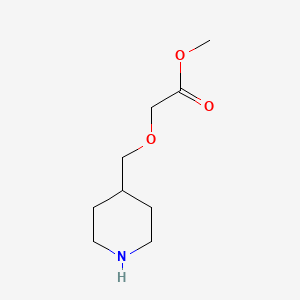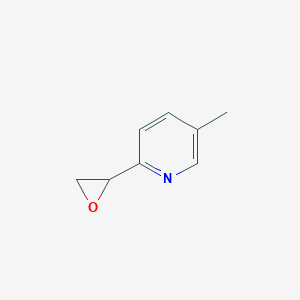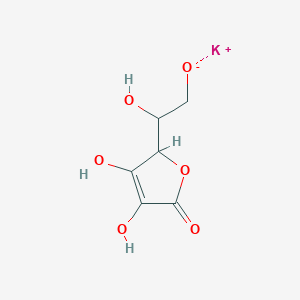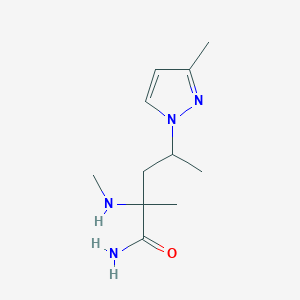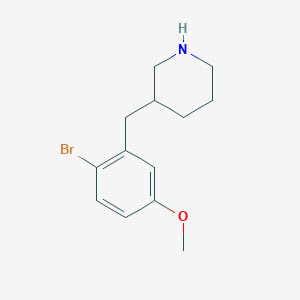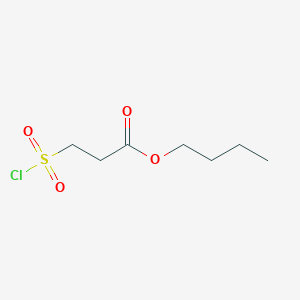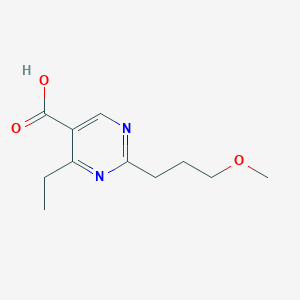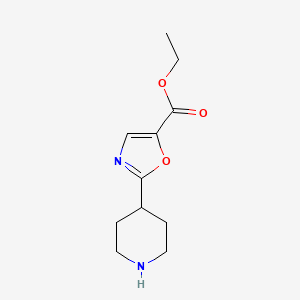![molecular formula C11H21Cl2N3O B13538207 N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of appropriate precursors, such as 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazole intermediate.
Methylation: The final step involves the methylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxazole moieties can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .
Applications De Recherche Scientifique
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine dihydrochloride is unique due to its specific combination of the oxazole and piperidine moieties, which may confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H21Cl2N3O |
|---|---|
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-9-7-11(15-13-9)8-14-5-3-10(12-2)4-6-14;;/h7,10,12H,3-6,8H2,1-2H3;2*1H |
Clé InChI |
ZXFNNMYGWNROJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CN2CCC(CC2)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


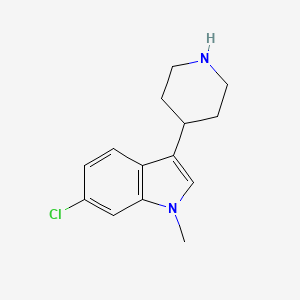
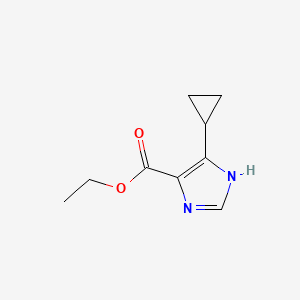
![tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride](/img/structure/B13538139.png)
